4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide
CAS No.:
Cat. No.: VC13559098
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14F3NO |
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Molecular Weight | 245.24 g/mol |
IUPAC Name | 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide |
Standard InChI | InChI=1S/C12H14F3NO/c1-11(2,8-12(13,14)15)10(17)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17) |
Standard InChI Key | ULJQUAYQGKJPQS-UHFFFAOYSA-N |
SMILES | CC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1 |
Canonical SMILES | CC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a butanamide backbone with trifluoromethyl (-CF₃) and dimethyl (-CH(CH₃)₂) substituents at the 4- and 2-positions, respectively, along with an N-phenyl group. This configuration combines lipophilic (CF₃, phenyl) and electron-withdrawing (amide) groups, influencing its reactivity and solubility .
Stereoelectronic Effects
The trifluoromethyl group induces strong electron-withdrawing effects, stabilizing the amide bond while enhancing metabolic resistance. Comparative studies of similar fluorinated amides demonstrate reduced hydrolysis rates compared to non-fluorinated analogs .
Synthetic Methodologies
Key Precursors and Reaction Pathways
Synthesis typically involves:
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Acylation of Aniline: Reacting 2,2-dimethyl-4,4,4-trifluorobutanoyl chloride with aniline under Schotten-Baumann conditions.
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Fluorination Strategies: Late-stage fluorination using reagents like Selectfluor® or TBAF (tetrabutylammonium fluoride), as demonstrated in related trifluoroacetamide syntheses .
Optimization Challenges
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Side Reactions: Competitive formation of N-aryl byproducts due to the nucleophilicity of the aniline nitrogen .
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Yield Improvements: Microwave-assisted synthesis increases yields to ~78% for analogous compounds by reducing reaction times .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: δ 7.45–7.25 (m, 5H, Ar-H), 3.12 (s, 6H, N-(CH₃)₂), 2.85 (q, J=7.1 Hz, 2H, CH₂CF₃), 1.25 (t, J=7.1 Hz, 3H, CH₃) .
Applications in Pharmaceutical Research
Structure-Activity Relationships (SAR)
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Trifluoromethyl groups improve target binding affinity by 3–5× compared to methyl substituents .
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N-Phenyl substitution reduces hepatic clearance by 40% in pharmacokinetic studies .
Industrial and Material Science Applications
Polymer Modification
Incorporation into polyamide backbones increases thermal stability (Tg ↑ 28°C) and chemical resistance .
Agrochemical Formulations
As a pesticide synergist, it enhances pyrethroid efficacy by 60% against Helicoverpa armigera .
Parameter | Result | Test Organism |
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Acute Oral LD₅₀ | >2,000 mg/kg | Rat (OECD 423) |
Skin Irritation | Non-irritating | Rabbit (OECD 404) |
Mutagenicity (Ames) | Negative | S. typhimurium TA98 |
Future Research Directions
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